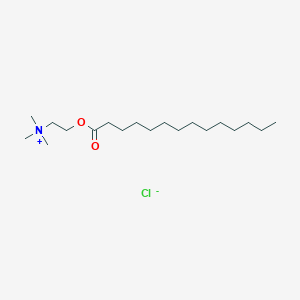

Myristoylcholine chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Myristoylcholine chloride can be synthesized through the esterification of myristic acid with choline chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Myristoylcholine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form myristoylcholine oxide.

Reduction: Reduction reactions can convert this compound to myristoylcholine.

Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

Oxidation: Myristoylcholine oxide.

Reduction: Myristoylcholine.

Substitution: Various myristoylcholine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cell Membrane Studies

MChCl plays a critical role in studies related to cell membrane dynamics. Its ability to integrate into lipid bilayers makes it an essential tool for researching membrane permeability and lipid metabolism. By disrupting membrane integrity, MChCl can enhance the penetration of therapeutic agents across cellular barriers, making it valuable for drug delivery systems.

Drug Delivery Systems

The compound has been explored as a skin penetration enhancer in transdermal drug delivery systems. Its mechanism involves altering the lipid structure of the skin barrier, thereby facilitating the transport of drugs through the stratum corneum. This application is particularly relevant in developing formulations for poorly soluble drugs.

Liquid Crystal-Based Sensors

Recent studies have demonstrated the use of MChCl in developing liquid crystal (LC) droplet-based sensors for detecting carboxylesterase (CES) activity and its inhibitors. The presence of MChCl induces specific optical patterns in LC droplets that change upon hydrolysis by CES, allowing for sensitive detection of enzyme activity. This method has shown a detection limit as low as 2.8 U/L for CES, highlighting its potential in biosensing applications .

Enzyme-Responsive Nanoparticles

MChCl has also been incorporated into enzyme-responsive supramolecular nanoparticles designed for dual drug delivery systems. These nanoparticles disassemble upon interaction with butyrylcholinesterase (BChE), releasing their payload at targeted sites where the enzyme is present. This specificity enhances the efficacy of drug delivery while minimizing side effects .

Cosmetics and Personal Care

Due to its surfactant properties, MChCl is utilized in formulating cosmetics and personal care products. It acts as an emulsifier and stabilizer, improving the texture and stability of formulations. Its ability to enhance skin penetration further supports its use in topical applications.

Case Studies

Mécanisme D'action

Myristoylcholine chloride exerts its effects by interacting with cell membranes and altering their permeability. The compound integrates into the lipid bilayer, disrupting the membrane structure and enhancing the penetration of other molecules. This mechanism is particularly useful in drug delivery applications, where this compound facilitates the transport of therapeutic agents across the skin barrier .

Comparaison Avec Des Composés Similaires

Myristoyl chloride: A fatty acid chloride used in organic synthesis.

Palmitoyl chloride: Another fatty acid chloride with similar applications in organic synthesis.

Stearoyl chloride: A longer-chain fatty acid chloride used in similar contexts.

Uniqueness: Myristoylcholine chloride is unique due to its choline ester structure, which imparts specific biochemical properties not found in simple fatty acid chlorides. This structure allows it to interact with biological membranes more effectively, making it particularly valuable in biomedical applications .

Activité Biologique

Myristoylcholine chloride (MChCl) is a choline ester that has garnered attention for its diverse biological activities, particularly in drug delivery systems and as a biosensor component. This article explores the biological activity of MChCl, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a quaternary ammonium compound derived from myristic acid and choline. It exhibits properties that make it suitable for various applications in biochemistry and pharmacology, including enhancing drug absorption and serving as a substrate for enzymatic reactions.

1. Drug Delivery Systems

MChCl has been identified as a soft antimicrobial agent that can be utilized in supramolecular vesicle formation. Research indicates that myristoylcholine can form micelles and vesicles that are responsive to cholinesterase enzymes, facilitating the release of encapsulated drugs in a controlled manner.

Table 1: Critical Micelle Concentration (CMC) of Myristoylcholine

| Compound | CMC (mM) |

|---|---|

| Myristoylcholine | 2.5 |

| Myristic Acid | 4.5 |

The complexation of myristoylcholine with p-sulfonatocalixarene significantly decreases its CMC, enhancing its potential for drug delivery applications .

2. Enzyme-Responsive Behavior

The biological activity of MChCl is closely linked to its interaction with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine and related compounds. In the presence of AChE, MChCl is hydrolyzed into choline and myristic acid, which alters its ability to form monolayers at interfaces, impacting its use in biosensing technologies.

Case Study: Acetylcholinesterase-Based Biosensor

A study demonstrated the use of MChCl in a liquid crystal (LC) microcapillary sensor for detecting pesticides. The sensor exploits the hydrolysis of MChCl by AChE; when AChE activity is inhibited by pesticides, the sensor's optical properties change, allowing for rapid detection . This application highlights MChCl's role as a substrate in biosensing platforms.

The enzymatic hydrolysis of MChCl by AChE leads to significant changes in the physical state of the compound, affecting its self-assembly properties. The rate of disassembly of supramolecular structures formed with MChCl is influenced by the concentration of AChE present. Higher enzyme concentrations accelerate the release of encapsulated substances, demonstrating potential for targeted drug delivery .

Pharmacokinetics and Bioavailability

Research indicates that MChCl enhances gastrointestinal drug absorption without causing significant tissue damage, unlike traditional surfactants. In comparative studies, MChCl showed a bioavailability of approximately 32% when used with sodium cefoxitin, indicating its effectiveness as an absorption enhancer .

Table 2: Bioavailability Comparison

| Compound | Percent Bioavailability (%) |

|---|---|

| Myristoylcholine | 32 ± 4.6 |

| Lauroylcholine | 100 ± 13.2 |

| Palmitoylcholine | 56 ± 4.1 |

Propriétés

IUPAC Name |

trimethyl(2-tetradecanoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJMYRYCYNAIOF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962679 | |

| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-89-8 | |

| Record name | Myristoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.